

The Molecular Binding of Dalcetrapib to Cholesteryl Ester Transfer Protein: A Technical Guide

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Compound of Interest		
Compound Name:	Dalcetrapib	
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Abstract

Dalcetrapib is a modulator of the cholesteryl ester transfer protein (CETP), a key player in reverse cholesterol transport. Unlike other CETP inhibitors, **dalcetrapib** exhibits a unique mechanism of action, selectively inhibiting the heterotransfer of cholesteryl esters without significantly affecting homotransfer between HDL particles. This guide provides an in-depth technical overview of the molecular interactions between **dalcetrapib** and CETP, focusing on quantitative binding data, detailed experimental methodologies, and the structural basis of its modulatory activity.

Mechanism of Action: Covalent Modulation

Dalcetrapib is administered as a thioester prodrug. In vivo, it is rapidly hydrolyzed by non-specific esterases and lipases to its pharmacologically active thiol form.[1] This active metabolite then forms a reversible disulfide bond with the Cysteine-13 (Cys13) residue located in the N-terminal region of CETP.[1] This covalent interaction induces a conformational change in the CETP molecule, which is central to its modulatory effect.[1] This change selectively impedes the heterotypic transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to very-low-density (VLDL) and low-density lipoproteins (LDL), while preserving the beneficial homotypic transfer of CE between HDL subfractions (e.g., from HDL3 to HDL2).[1] This



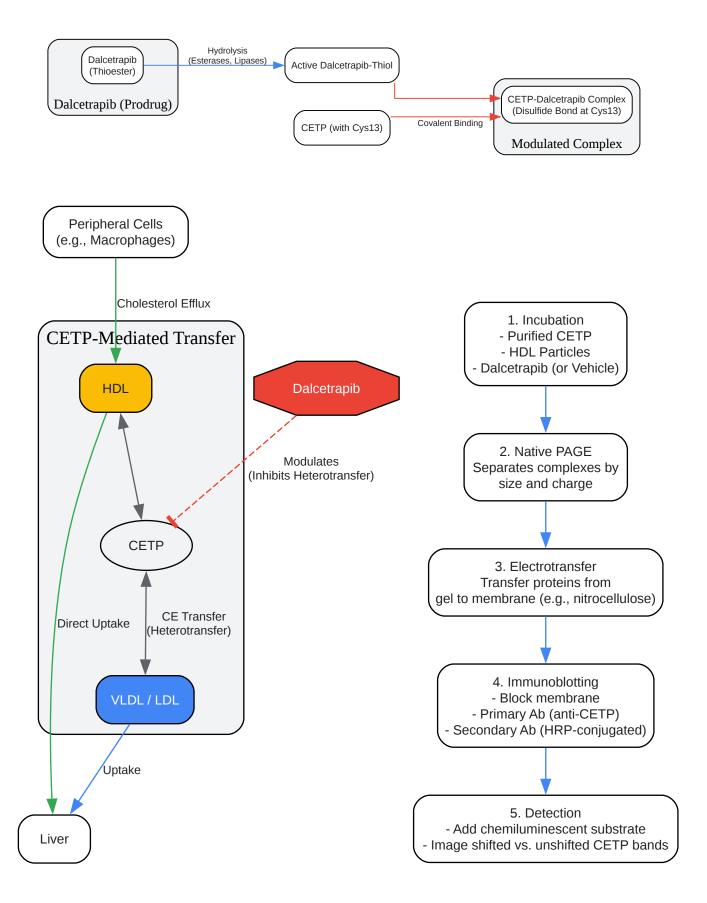




selective modulation is a distinguishing feature of **dalcetrapib** compared to other CETP inhibitors like torcetrapib or anacetrapib.

Below is a diagram illustrating the metabolic activation and subsequent binding of **dalcetrapib** to CETP.







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References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Dalcetrapib PMC [pmc.ncbi.nlm.nih.gov]
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